molecular formula C5H13N3O5S B1281377 Morpholine-4-carboximidamide sulfate CAS No. 88497-68-1

Morpholine-4-carboximidamide sulfate

Cat. No. B1281377
CAS RN: 88497-68-1
M. Wt: 227.24 g/mol
InChI Key: XHQCEGHWOJKISX-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide sulfate is a compound that features a morpholine ring, which is a common moiety in various chemical entities used in medicinal chemistry and organic synthesis. The morpholine ring is known for its involvement in the synthesis of pharmaceuticals and bioactive molecules. The title salt of this compound includes two cations of morpholine-4-carboximidamide and one sulfate ion, indicating its ionic nature .

Synthesis Analysis

The synthesis of morpholine derivatives can be complex and diverse. For instance, sulfonamide derivatives can be synthesized through the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids . Another example is the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which involves the design and synthesis of novel compounds with potential cytotoxicity against cancer cell lines . Additionally, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester demonstrates the versatility of morpholine derivatives in peptidomimetic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a disordered morpholine ring with the C, N, and O atoms occupying two sets of sites. The C—N bond lengths in the central C3N units of the carboxamidinium ions exhibit double-bond character, and the central C atoms are bonded to the three N atoms in a nearly ideal trigonal-planar geometry. This indicates that the positive charges are delocalized in both CN3 planes .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. For example, the electrogenerated quinone diimine from the oxidation of 2,5-diethoxy-4-morpholinoaniline can undergo a Michael-type addition reaction with arylsulfinic acids to yield sulfonamide derivatives . In the synthesis of multi-substituted imidazoles, morpholinium hydrogen sulfate is used as an ionic liquid catalyst, demonstrating the role of morpholine derivatives in facilitating chemical reactions . Furthermore, morpholine stabilized on nano silica sulfuric acid acts as a reusable catalyst for the synthesis of barbituric and pyrano[2,3-d]pyrimidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and molecular structure. The ionic nature of this compound suggests its solubility in polar solvents due to the presence of the sulfate ion . The reactivity of morpholine derivatives in the synthesis of sulfonamides and carbamates indicates their potential as intermediates in the production of bioactive molecules with antimicrobial activity . The crystal structure of this compound is stabilized by a three-dimensional network of N—H⋯O hydrogen bonds, which is a common feature that influences the solubility and stability of such salts .

Scientific Research Applications

Synthesis and Evaluation in Diabetes

  • Synthesis and Anti-hyperglycemic Evaluation : Morpholine-4-carboximidamide is used in synthesizing carboximidamides with potential anti-diabetic properties. These compounds, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, have been shown to significantly decrease serum glucose levels and restore biomarkers of liver and kidney function in diabetic models (Moustafa et al., 2021).

Industrial Applications

  • Production Method by Bipolar Membrane Electrodialysis : Morpholine-4-carboximidamide sulfate is used in environmentally friendly methods for producing Morpholine, with efficient energy consumption and high yield rates (Jiang, Wang, & Xu, 2013).

Medicinal Chemistry

  • Discovery in Inhibitors of the PI3K-AKT-mTOR Pathway : Morpholine derivatives, including morpholine-4-carboximidamide, are essential pharmacophores in inhibiting PI3K and PIKKs, crucial in developing selective drugs targeting these pathways (Hobbs et al., 2019).
  • Antibiotic Activity Modulation : Morpholine-4-carboximidamide compounds like 4-(Phenylsulfonyl) morpholine have shown potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi (Oliveira et al., 2015).
  • Chemical Synthesis of Morpholine Derivatives : Morpholine-4-carboximidamide plays a role in synthesizing various morpholine derivatives with inhibited tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Materials Science

  • Synthesis and Structural Analysis : Morpholine-4-carboximidamide is used in synthesizing novel metal complexes with potential applications in materials science (Orysyk et al., 2012).

Safety and Hazards

Morpholine-4-carboximidamide sulfate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

Morpholine-4-carboximidamide sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This enzyme contains a cytochrome P450 catalytic subunit, which is crucial for the reaction. Additionally, this compound interacts with aldehyde dehydrogenase, which further processes the biotransformation products .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, morpholine derivatives have been shown to induce ferroptosis in tumor cells by targeting nuclear factor erythroid 2-related factor 2 (NRF2), leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the cells . This results in the inhibition of cell proliferation and induction of apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to NRF2 protein, leading to the activation of the KEAP1-NRF2-antioxidant response element (ARE) signaling pathway . This interaction results in the modulation of gene expression related to oxidative stress and cell survival. Additionally, this compound acts as an enzyme inhibitor, affecting the activity of enzymes involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is hygroscopic and should be stored away from oxidizing agents and moisture to maintain its stability . Over time, the compound may degrade, leading to changes in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, morpholine derivatives have been shown to reduce heart rate and decrease sympathetic drive at specific dosages . Excessive dosages can lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is its degradation by the Mycobacterium genus, which utilizes morpholine monooxygenase to convert morpholine to 2-(2-aminoethoxy) acetic acid . This pathway involves multiple enzymatic reactions, including the action of aldehyde dehydrogenase and diglycolate dehydrogenase, leading to the formation of glycolate and glyoxylate . These metabolites are further processed through intermediary metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, this compound is transported across cell membranes and distributed within different cellular compartments . Its distribution is crucial for its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .

properties

IUPAC Name

morpholine-4-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQCEGHWOJKISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-55-0
Record name 4-Morpholinecarboximidamide, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70497807
Record name Sulfuric acid--morpholine-4-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88497-68-1
Record name 4-Morpholinecarboximidamide, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88497-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--morpholine-4-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-carboximidamide; sulfuric acid
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